1-Bromo-4-chloro-2-fluorobenzene
1-Bromo-4-chloro-2-fluorobenzene
1-Bromo-4-chloro-2-fluorobenzene is a polyhalo substituted benzene. It undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls. These biphenyls are the precursors for synthesizing 6-substituted phenanthridines.† The enthalpy of vaporization at boiling point (467.15K) of 1-bromo-4-chloro-2-fluorobenzene is 40.737kjoule/mol.
Brand Name:
Vulcanchem
CAS No.:
1996-29-8
VCID:
VC20795592
InChI:
InChI=1S/C6H3BrClF/c7-5-2-1-4(8)3-6(5)9/h1-3H
SMILES:
C1=CC(=C(C=C1Cl)F)Br
Molecular Formula:
C6H3BrClF
Molecular Weight:
209.44 g/mol
1-Bromo-4-chloro-2-fluorobenzene
CAS No.: 1996-29-8
Cat. No.: VC20795592
Molecular Formula: C6H3BrClF
Molecular Weight: 209.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-Bromo-4-chloro-2-fluorobenzene is a polyhalo substituted benzene. It undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls. These biphenyls are the precursors for synthesizing 6-substituted phenanthridines.† The enthalpy of vaporization at boiling point (467.15K) of 1-bromo-4-chloro-2-fluorobenzene is 40.737kjoule/mol. |
|---|---|
| CAS No. | 1996-29-8 |
| Molecular Formula | C6H3BrClF |
| Molecular Weight | 209.44 g/mol |
| IUPAC Name | 1-bromo-4-chloro-2-fluorobenzene |
| Standard InChI | InChI=1S/C6H3BrClF/c7-5-2-1-4(8)3-6(5)9/h1-3H |
| Standard InChI Key | FPNVMCMDWZNTEU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)F)Br |
| Canonical SMILES | C1=CC(=C(C=C1Cl)F)Br |
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